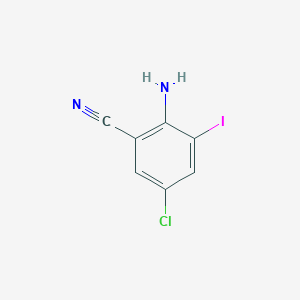

2-Amino-5-chloro-3-iodobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-5-chloro-3-iodobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIN2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPZRUCKIIXISQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)N)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Amino 5 Chloro 3 Iodobenzonitrile

Established Synthetic Pathways to Halogenated Aminobenzonitriles

The traditional synthesis of halogenated aminobenzonitriles often relies on a series of well-defined, sequential reactions. These pathways, while reliable, may involve multiple steps and the use of specific, and sometimes hazardous, reagents to achieve the desired substitution pattern.

Aminobenzonitrile Halogenation Strategies

The introduction of halogen atoms onto an aminobenzonitrile scaffold is a key step in the synthesis of compounds like 2-Amino-5-chloro-3-iodobenzonitrile. The directing effects of the amino and nitrile groups play a crucial role in determining the position of halogenation. The amino group is a strong activating group and an ortho-, para-director, while the nitrile group is a deactivating group and a meta-director.

In the case of 2-aminobenzonitrile (B23959), the amino group's directing effect is dominant. Electrophilic halogenation tends to occur at the positions para and ortho to the amino group. For instance, the iodination of 2-aminobenzonitrile using iodine monochloride in glacial acetic acid results in the regioselective formation of 2-amino-5-iodobenzonitrile (B177357), where the iodine atom is introduced at the position para to the amino group. This high regioselectivity is a common feature in the halogenation of activated aromatic rings. nih.govnih.gov

Utilization of N-Halosuccinimides in Electrophilic Substitution

N-Halosuccinimides (NXS), such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS), are widely used reagents for the halogenation of aromatic compounds due to their ease of handling and milder reaction conditions compared to molecular halogens. beilstein-journals.org These reagents serve as sources of electrophilic halogens ("X+").

The reactivity of NXS can be modulated by the use of catalysts, such as Brønsted or Lewis acids, which enhance the electrophilicity of the halogen atom. researchgate.netnoaa.gov For example, the halogenation of aromatic compounds with NXS can be catalyzed by systems like D-camphorsulfonic acid–BiCl3. researchgate.net The choice of solvent can also influence the outcome of the reaction; for instance, using hexafluoroisopropanol (HFIP) as a solvent can promote para-selective halogenation of activated aromatic systems. beilstein-journals.org In the context of synthesizing this compound, a sequential halogenation approach using NCS and NIS on a suitable aminobenzonitrile precursor could be envisioned. N-halosuccinimides are also used as precatalysts for various nucleophilic substitution reactions under mild conditions. mdpi.com

Multi-step Synthesis Approaches from Precursor Molecules

Due to the specific substitution pattern of this compound, a multi-step synthesis is practically a necessity. youtube.comyoutube.com Such an approach allows for the sequential introduction of the different functional groups and halogens, controlling the regiochemistry at each stage. A plausible retrosynthetic analysis would involve breaking down the target molecule into simpler, commercially available starting materials.

One possible synthetic route could start with a commercially available substituted aniline (B41778) or benzonitrile (B105546). For example, starting with 2-amino-5-chlorobenzonitrile (B58002) researchgate.net, the next step would be the regioselective iodination at the 3-position. This step is challenging due to the directing effects of the existing substituents. Alternatively, one could start with a precursor like 3-iodobenzonitrile (B1295488) sigmaaldrich.com and introduce the amino and chloro groups in subsequent steps. The order of these reactions is critical to achieving the desired isomer. Multi-step synthesis provides the flexibility to navigate these complex transformations. youtube.comyoutube.com

Development of Novel and Efficient Synthetic Routes

Recent research has focused on developing more efficient, cost-effective, and environmentally friendly methods for the synthesis of complex organic molecules. These include one-pot procedures and the use of advanced catalytic systems.

Exploration of One-Pot Synthetic Procedures

While a direct one-pot synthesis for this compound has not been specifically detailed, the principles from related syntheses could be adapted. sioc-journal.cnnih.gov This would likely involve the careful selection of a starting material and a sequence of reagents that can be added in a specific order to achieve the desired transformations in a single pot.

Catalytic Synthesis Methodologies

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to reactions with high efficiency, selectivity, and sustainability. nih.gov For the synthesis of halogenated aromatic compounds, various catalytic systems have been developed. As mentioned previously, Lewis and Brønsted acids can catalyze halogenation reactions using N-halosuccinimides. researchgate.netnoaa.gov

Furthermore, transition metal catalysis, particularly with palladium, is a powerful tool for the formation of carbon-halogen and carbon-nitrogen bonds. For example, palladium-catalyzed cross-coupling reactions could be employed to introduce the nitrile or amino groups onto a pre-halogenated aromatic ring. The development of novel catalysts, such as ammonium (B1175870) salts for asymmetric halogenation, highlights the ongoing innovation in this field, enabling the synthesis of complex chiral molecules. nih.govnih.gov While not directly applied to the synthesis of this compound in the reviewed literature, these catalytic methodologies represent a promising area for future research into more efficient synthetic routes.

Palladium-Catalyzed Amination Reactions

Palladium-catalyzed amination, or Buchwald-Hartwig amination, is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. While direct synthesis of this compound via amination of a hypothetical 2,5-dichloro-3-iodobenzonitrile precursor is a plausible, though specifically undocumented, route, the principles of the reaction are well-established. This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. The catalyst system often consists of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and a phosphine (B1218219) ligand. The ligand is critical for the reaction's success, with bulky, electron-rich phosphines like Xantphos being effective in promoting the catalytic cycle.

Sonogashira Cross-Coupling Methodologies

The Sonogashira reaction is a highly effective method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orglibretexts.org This reaction is catalyzed by a dual system, typically comprising a palladium(0) complex and a copper(I) salt, such as CuI, in the presence of an amine base like triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA). wikipedia.orgorganic-chemistry.org

In the context of this compound, the highly reactive carbon-iodine bond is the prime site for Sonogashira coupling. This allows for the introduction of various alkyne-containing moieties, significantly diversifying the molecular structure for further synthetic applications. The reaction proceeds under mild conditions, often at room temperature, and is tolerant of a wide array of functional groups. wikipedia.org Copper-free Sonogashira variants have also been developed to mitigate issues associated with copper acetylide homocoupling. libretexts.org

Table 1: Representative Conditions for Sonogashira Coupling

| Catalyst | Co-catalyst | Base | Solvent | Temperature |

|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ | CuI | Triethylamine (TEA) | Toluene (B28343) | Room Temp - 70°C |

| Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene/DMF | Room Temp |

| PdCl₂(dppf) | CuI | TEA | DMF | Room Temp - 100°C |

| Pd₂(dba)₃ / Ligand | None (Cu-free) | Cs₂CO₃ | Dioxane | 80°C |

This table presents generalized conditions based on established Sonogashira coupling literature. libretexts.orgorganic-chemistry.orgresearchgate.net

Copper-Catalyzed N-Arylation Approaches

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Goldberg reaction, provides a classic and efficient method for forming carbon-nitrogen bonds. nih.gov This reaction is particularly useful for the arylation of amines and amides. In the synthesis of derivatives of this compound, the existing amino group can be functionalized through N-arylation with various aryl halides.

Modern protocols for this reaction often employ a copper(I) salt, such as CuI, a base like K₃PO₄ or K₂CO₃, and a ligand to facilitate the catalytic process under milder conditions than the traditional high-temperature Ullmann reactions. nih.gov Amino acid derivatives, such as (S)-N-methylpyrrolidine-2-carboxylate, have been identified as effective ligands, enabling these reactions to proceed at lower temperatures with high yields. nih.gov This method is robust and can tolerate a variety of substituents on both the aniline and the aryl halide. beilstein-journals.orgresearchgate.net

Regioselective Synthesis and Isomeric Control

Achieving the specific 2-amino, 5-chloro, 3-iodo substitution pattern is a significant synthetic challenge that hinges on regioselectivity. The directing effects of the substituents on the aromatic ring are paramount. The amino group is a potent ortho-, para-director, while the chloro group is a weaker ortho-, para-director.

A plausible synthetic route involves a multi-step sequence to ensure the correct placement of each group. For instance, starting with 2-amino-5-chlorobenzonitrile, a direct iodination would need to be selective for the C3 position. researchgate.netchemicalbook.com However, the electronic directing effects of the amino and chloro groups favor substitution at other positions. Therefore, achieving C3 iodination often requires more sophisticated methods.

One effective strategy is electrophilic iodination using potent iodinating agents under controlled conditions. The use of reagents like N-iodosuccinimide (NIS) or systems like Ag₂SO₄/I₂ can provide access to specific iodoarenes that might be otherwise difficult to obtain. sioc-journal.cnnih.gov For example, the iodination of anilines with a 3,5-dichloro substitution pattern has been shown to yield the para-iodinated product preferentially, highlighting the subtle interplay of electronic and steric effects that can be harnessed for regiocontrol. nih.gov An alternative approach involves starting with a precursor where the substitution pattern is already established, such as 2-amino-3-methylbenzoic acid, and then performing a series of transformations to install the required chloro and cyano functionalities. sioc-journal.cn

Optimization of Reaction Conditions and Process Parameters

The efficiency, yield, and purity of the final product are highly dependent on the careful optimization of reaction conditions. Key parameters include the choice of solvent, catalyst, and ligand.

Influence of Solvent Systems on Reaction Efficiency and Selectivity

The solvent is a critical parameter in transition metal-catalyzed cross-coupling reactions, influencing catalyst stability, reaction rates, and even chemoselectivity. whiterose.ac.uk In palladium-catalyzed reactions, solvent polarity can dictate which catalytic species is active. For example, in Suzuki couplings, nonpolar solvents like toluene or THF can favor a neutral palladium catalytic cycle, while polar solvents like DMF or acetonitrile (B52724) may promote pathways involving anionic palladium complexes, sometimes leading to a complete switch in selectivity. nih.govnih.gov

For Sonogashira couplings, common solvents include amines like triethylamine, which also serves as the base, as well as aprotic polar solvents like DMF and NMP, or nonpolar solvents like toluene. wikipedia.orgresearchgate.net For copper-catalyzed N-arylations, polar aprotic solvents like DMSO are often effective. nih.govresearchgate.net The choice of solvent can impact the solubility of the reactants and catalyst, the rate of the reaction, and the ease of product purification. The fundamental interactions between the solvent and the catalytic species must be considered for the rational selection of a high-performance and safe solvent system. rsc.orgscispace.com

Table 2: General Influence of Solvent Type on Cross-Coupling Reactions

| Solvent Type | Typical Examples | General Effects |

|---|---|---|

| Polar Aprotic | DMF, DMSO, Acetonitrile | Good for dissolving ionic intermediates and salts. Can coordinate to the metal center, influencing reactivity. nih.gov |

| Nonpolar Aromatic | Toluene, Benzene (B151609) | Often used for catalysts like Pd(PPh₃)₄. Less likely to coordinate strongly to the catalyst. whiterose.ac.uk |

| Ethers | THF, Dioxane | Moderate polarity, good solvating properties for many organic reagents and organometallic species. |

| Protic | Alcohols, Water | Can participate in the reaction (e.g., as a proton source). Used in greener chemistry protocols with water-soluble ligands. beilstein-journals.org |

This table summarizes general trends observed in cross-coupling literature. beilstein-journals.orgwhiterose.ac.uknih.govnih.gov

Catalyst and Ligand Screening for Enhanced Yields and Purity

The heart of modern cross-coupling methodologies lies in the catalyst system. Screening different combinations of metal precursors and ligands is essential to optimize any specific transformation.

For palladium-catalyzed reactions , the ligand plays a multifaceted role: it stabilizes the palladium center, prevents the formation of inactive palladium black, and fine-tunes the electronic and steric environment of the metal, thereby influencing the rates of oxidative addition and reductive elimination. For Sonogashira couplings, common catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, but a vast array of phosphine ligands (e.g., dppf, BINAP) and N-heterocyclic carbenes (NHCs) have been developed to improve reaction efficiency. libretexts.orgacs.org

For copper-catalyzed N-arylations , the development of effective ligands has been crucial for transforming the harsh classical Ullmann reaction into a mild and general synthetic tool. Simple, inexpensive ligands derived from amino acids or Schiff bases can dramatically accelerate the reaction, allowing it to proceed at or near room temperature. nih.govrsc.org

The rational design of ligands is an active area of research. For instance, incorporating electron-withdrawing groups, such as a benzonitrile moiety, into a ligand structure has been shown to promote the desired reductive elimination step in nickel-catalyzed cross-couplings. nih.gov This highlights the sophisticated level of control that can be achieved through judicious ligand selection.

Temperature and Pressure Profiling for Reaction Kinetics

A comprehensive analysis of temperature and pressure provides crucial insights into optimizing the synthesis of this compound. This involves creating a profile of how these parameters individually and collectively influence the reaction's kinetic landscape.

Detailed Research Findings

Temperature Dependence:

The rate of chemical reactions is profoundly influenced by temperature, a relationship quantitatively described by the Arrhenius equation. wikipedia.orgbyjus.com This equation posits that the rate constant of a reaction increases exponentially with temperature. For the synthesis of this compound, this implies that elevating the reaction temperature will generally accelerate the rate-determining step, be it the diazotization of an aniline precursor or the subsequent nucleophilic substitution.

Furthermore, temperature can influence the regioselectivity of the reaction. In electrophilic aromatic substitutions, temperature changes can alter the ratio of ortho, meta, and para isomers, although this effect is often secondary to the electronic and steric influences of the substituents already present on the aromatic ring. researchgate.netstudysmarter.co.uk For a polysubstituted benzene ring like that in this compound, precise temperature control is essential to ensure the correct isomeric product is favored.

Pressure Dependence:

The influence of pressure on reaction kinetics is most pronounced in reactions involving gaseous reactants or where a change in the number of moles of gas occurs between reactants and the transition state. solubilityofthings.comchemguide.co.uk In the context of synthesizing this compound, pressure effects are generally less significant than temperature effects, as the reactions are typically carried out in the liquid phase.

However, pressure can still play a role. For reactions that may evolve gases, such as nitrogen in the Sandmeyer reaction, applying pressure can influence the reaction equilibrium and rate according to Le Chatelier's principle. wikipedia.org An increase in pressure would shift the equilibrium towards the side with fewer moles of gas, potentially retarding the decomposition of the diazonium intermediate.

In some specialized synthetic methodologies, high-pressure conditions can be employed to enhance reaction rates and influence selectivity by altering the activation volume of the reaction. kindle-tech.com By compressing the molecules, the frequency of collisions increases, which can lead to a faster reaction rate. monomole.comlibretexts.org

Interactive Data Table: General Effects of Temperature and Pressure on Synthesis

The following table summarizes the generally expected effects of increasing temperature and pressure on the key kinetic and outcome parameters for the synthesis of a substituted benzonitrile like this compound.

| Parameter | Effect of Increasing Temperature | Effect of Increasing Pressure (in liquid phase) |

| Reaction Rate | Generally increases exponentially (Arrhenius relationship). wikipedia.org | Minor increase due to higher concentration and collision frequency. kindle-tech.commonomole.com |

| Product Yield | May increase to an optimum point, then decrease due to side reactions or decomposition. | Can have a small positive effect by favoring the transition state. |

| Selectivity | Can either increase or decrease depending on the activation energies of competing pathways. researchgate.net | Generally has a minor effect on selectivity in solution. |

| Side Reactions | Rate of side reactions typically increases, potentially leading to lower purity. | Can suppress side reactions that involve the evolution of gas. |

Chemical Reactivity and Transformative Reactions of 2 Amino 5 Chloro 3 Iodobenzonitrile

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The regiochemical outcome of such reactions on 2-Amino-5-chloro-3-iodobenzonitrile is governed by the directing effects of the existing substituents.

Amino Group (-NH₂): A powerful activating group that directs incoming electrophiles to the ortho and para positions.

Halogens (-I, -Cl): These are deactivating groups but also act as ortho and para directors.

Nitrile Group (-CN): A strongly deactivating group that directs electrophiles to the meta position.

The positions on the ring are C4 and C6. The powerful activating effect of the amino group at C2 is the dominant influence, directing incoming electrophiles primarily to the C6 position (ortho to the amine) and the C4 position (para to the amine). However, the C4 position is already substituted with the nitrile group's meta-directing influence and steric hindrance from the adjacent iodine at C3, making the C6 position the most probable site for electrophilic attack. Standard EAS reactions like nitration or halogenation would likely occur at this position, provided a suitable catalyst is used to overcome the deactivating effects of the halogens and nitrile group. nih.govmasterorganicchemistry.comcognitoedu.org

| Reaction Type | Reagents | Probable Product | Key Considerations |

| Nitration | HNO₃, H₂SO₄ | 2-Amino-5-chloro-3-iodo-6-nitrobenzonitrile | The amino group strongly favors substitution at the C6 position. cognitoedu.org |

| Halogenation | Br₂, FeBr₃ | 2-Amino-6-bromo-5-chloro-3-iodobenzonitrile | Selective bromination would occur at the activated C6 position. masterorganicchemistry.com |

| Sulfonation | Fuming H₂SO₄ | This compound-6-sulfonic acid | The reaction is typically reversible. cognitoedu.org |

Nucleophilic Substitution Reactions Involving the Amino Group and Halogens

Nucleophilic substitution can occur at several sites on the molecule. While nucleophilic aromatic substitution (SNA_r_) on the halogenated positions is challenging without strong electron-withdrawing activation, the amino group itself can act as a nucleophile. ucsb.eduorganic-chemistry.org

The reaction of halogenoalkanes with ammonia (B1221849) or primary amines is a common method to form higher-order amines. organic-chemistry.orgharvard.edu Similarly, the primary amino group of this compound can participate in nucleophilic reactions. For instance, it can be alkylated using alkyl halides, although this process can sometimes lead to over-alkylation. More controlled C-N bond formation can be achieved through copper-promoted cross-coupling reactions with boronic acids (Chan-Lam-Evans reaction), which show excellent functional group tolerance. libretexts.org

The halogen substituents, particularly the iodine, are susceptible to nucleophilic substitution under specific conditions, such as those involving transition metal catalysis or via the formation of a benzyne (B1209423) intermediate under very strong basic conditions. ucsb.edu

Cross-Coupling Reactions at Halogenated Positions

The presence of both iodo and chloro substituents makes this compound an excellent substrate for selective cross-coupling reactions. The carbon-iodine bond is significantly weaker and more reactive than the carbon-chlorine bond in palladium-catalyzed processes, allowing for regioselective functionalization at the C3 position. nih.govorganic-chemistry.org

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide. organic-chemistry.org For this compound, this reaction would selectively occur at the more reactive C-I bond. This allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the C3 position while leaving the C-Cl bond intact for potential subsequent transformations. nih.govnih.govwikipedia.orgorganic-chemistry.org

The general catalytic cycle involves oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with a boronic acid in the presence of a base, and concluding with reductive elimination to yield the product and regenerate the catalyst. organic-chemistry.org

| Parameter | Typical Reagents/Conditions | Purpose |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with ligands (e.g., SPhos, XPhos) | To facilitate the catalytic cycle. nih.gov |

| Boronic Acid | Ar-B(OH)₂, HetAr-B(OH)₂ | The source of the new carbon-based group. |

| Base | K₃PO₄, Na₂CO₃, K₂CO₃ | To activate the boronic acid for transmetalation. wikipedia.org |

| Solvent | Dioxane/Water, Toluene (B28343), DMF | To dissolve reactants and facilitate the reaction. nih.gov |

The Negishi coupling is another powerful palladium- or nickel-catalyzed reaction that couples an organic halide with an organozinc reagent. orgsyn.orgresearchgate.net It is known for its high functional group tolerance and broad scope, coupling sp², sp³, and sp carbon centers. orgsyn.orgnih.gov Similar to the Suzuki coupling, the reaction with this compound would proceed selectively at the C-I bond.

This method is particularly useful for introducing alkyl groups, which can be more challenging in other coupling reactions. The organozinc reagents are typically prepared in situ or from corresponding organolithium or Grignard reagents. nih.gov

| Component | Examples | Function |

| Catalyst | Pd(PPh₃)₄, Ni(dppe)Cl₂ | Catalyzes the C-C bond formation. orgsyn.orgnih.gov |

| Organozinc Reagent | R-ZnX (e.g., Aryl-ZnCl, Alkyl-ZnBr) | The nucleophilic coupling partner. researchgate.net |

| Solvent | THF, Dioxane | Reaction medium. |

Functional Group Interconversions and Derivatization

The primary amino group is a versatile handle for further derivatization through standard functional group interconversions.

Acylation: The amino group readily reacts with acylating agents such as acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form the corresponding amide. This reaction is often used to protect the amino group or to introduce new functional moieties.

Alkylation: Direct alkylation of the amino group can be achieved using alkyl halides. However, this method often yields a mixture of mono- and di-alkylated products. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation. Catalytic N-alkylation using alcohols has also emerged as a sustainable alternative. Recently, methods for the N-alkylation of amino-heterocycles with α-iodo ketones have been reported, proceeding via the formation of an ammonium (B1175870) salt intermediate. nih.gov

| Transformation | Reagents | Product Type |

| Acylation | Acetyl chloride, Pyridine | N-(2-cyano-4-chloro-6-iodophenyl)acetamide |

| Acylation | Benzoyl chloride, Et₃N | N-(2-cyano-4-chloro-6-iodophenyl)benzamide |

| Alkylation | Methyl iodide, K₂CO₃ | 2-(Methylamino)-5-chloro-3-iodobenzonitrile |

| Reductive Amination | Acetone, NaBH(OAc)₃ | 2-(Isopropylamino)-5-chloro-3-iodobenzonitrile |

Advanced Spectroscopic Characterization of 2 Amino 5 Chloro 3 Iodobenzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure, dynamics, and environment of molecules in solution.

Proton (¹H) NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their electronic environments. In 2-Amino-5-chloro-3-iodobenzonitrile, the aromatic region of the spectrum is of particular interest. The benzene (B151609) ring is substituted with four different groups: amino (-NH₂), chloro (-Cl), iodo (-I), and benzonitrile (B105546) (-CN). This substitution pattern results in two distinct aromatic proton signals.

The chemical shifts of these protons are influenced by the electronic effects of the substituents. The amino group is a strong electron-donating group, causing an upfield shift (to lower ppm values) for ortho and para protons. Conversely, the nitrile and halogen groups are electron-withdrawing, leading to a downfield shift (to higher ppm values).

For the closely related compound, 2-Amino-5-chlorobenzonitrile (B58002), ¹H NMR data recorded in deuterated chloroform (B151607) (CDCl₃) shows distinct signals. chemicalbook.com The protons on the aromatic ring appear at chemical shifts of approximately 7.34 ppm and 6.70 ppm. chemicalbook.com A broad signal corresponding to the amino protons is also observed. chemicalbook.com For this compound, the introduction of the iodine atom at the 3-position would further influence the chemical shifts of the adjacent protons. The two aromatic protons, H-4 and H-6, would exhibit signals whose precise shifts depend on the combined electronic and anisotropic effects of all four substituents.

Table 1: Representative ¹H NMR Data for a Substituted Aminobenzonitrile Derivative Data for 2-Amino-5-chlorobenzonitrile in CDCl₃. chemicalbook.com

| Proton Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic H | 7.335 |

| Aromatic H | 7.273 |

| Aromatic H | 6.698 |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal. For this compound, seven signals are expected in the ¹³C NMR spectrum: six for the aromatic carbons and one for the nitrile carbon.

The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment.

C-CN (Nitrile Carbon): The carbon of the nitrile group typically appears in the range of 110-125 ppm. oregonstate.edu

C-NH₂ (Amino-substituted Carbon): The carbon atom bonded to the amino group is shielded and appears at a lower chemical shift compared to unsubstituted benzene (128.5 ppm).

C-Cl (Chloro-substituted Carbon): The carbon bearing the chlorine atom experiences a downfield shift due to the electronegativity of chlorine.

C-I (Iodo-substituted Carbon): The "heavy atom effect" of iodine causes the signal for the directly attached carbon to be significantly shifted upfield.

Other Aromatic Carbons: The remaining two aromatic carbons will have chemical shifts determined by their position relative to the various substituents.

A complete assignment of the ¹³C NMR spectrum is often aided by techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or by correlation with proton signals using 2D NMR.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Key Functional Groups

| Carbon Environment | Typical Chemical Shift Range (δ, ppm) |

|---|---|

| Aromatic C | 125 - 150 libretexts.org |

| Nitrile (R-C≡N) | 110 - 120 oregonstate.edu |

| C-O, C-X (Halogen) | 50 - 90 bhu.ac.in |

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, multi-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J or ³J coupling). sdsu.edu In a COSY spectrum of this compound, no cross-peaks would be expected between the two aromatic protons (H-4 and H-6) as they are separated by four bonds and are not coupled to each other.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu This is extremely powerful for assigning carbon signals. For the title compound, the HSQC spectrum would show a correlation peak between the signal for H-4 and the signal for C-4, and another between H-6 and C-6, thus confirming their assignments. columbia.eduresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away (and sometimes further in conjugated systems). sdsu.eduyoutube.com This is crucial for piecing together the molecular structure. For instance, the HMBC spectrum would show a correlation from H-4 to the nitrile carbon (C-CN) and to C-2 and C-5. Similarly, H-6 would show correlations to C-2 and C-4. The amino protons could show correlations to C-1, C-2, and C-3, confirming the position of the amino group relative to the other substituents. youtube.com

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to particular functional groups. A study involving density functional theory (DFT) calculations has been used to analyze the vibrational spectra of the related compound 2-amino-5-chloro benzonitrile. nih.gov

For this compound, the key expected absorption bands are:

N-H Stretching: The amino group will show two characteristic absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹.

C≡N Stretching: A sharp, intense absorption band for the nitrile group is expected in the range of 2220-2260 cm⁻¹. The conjugation with the aromatic ring slightly lowers this frequency.

C=C Stretching: Aromatic ring stretching vibrations occur as a series of bands between 1400 and 1600 cm⁻¹.

C-N Stretching: The stretching vibration of the aromatic carbon-nitrogen bond appears in the 1250-1360 cm⁻¹ region.

C-Cl and C-I Stretching: The vibrations for carbon-halogen bonds appear in the fingerprint region of the spectrum (below 1000 cm⁻¹). The C-Cl stretch is typically found around 600-800 cm⁻¹, while the C-I stretch occurs at an even lower frequency, often below 600 cm⁻¹.

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Nitrile (-C≡N) | Stretch | 2220 - 2260 |

| Aromatic C=C | Ring Stretch | 1400 - 1600 |

| Aromatic C-N | Stretch | 1250 - 1360 |

| Aromatic C-Cl | Stretch | 600 - 800 |

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information complementary to FTIR. While FTIR is based on the absorption of light, Raman spectroscopy measures the inelastic scattering of monochromatic light. Vibrational modes that result in a change in the polarizability of the molecule are Raman active.

In the analysis of this compound and its derivatives, Raman spectroscopy is particularly useful for observing vibrations that are weak or absent in the FTIR spectrum. nih.gov

Symmetric Vibrations: Symmetric vibrations of non-polar bonds, such as the C-C bonds within the aromatic ring, often produce strong signals in the Raman spectrum.

C≡N Stretching: The nitrile stretch, while also strong in FTIR, typically gives a very strong and sharp signal in the Raman spectrum, making it easy to identify.

C-I and C-Cl Bonds: The vibrations of the carbon-halogen bonds are also readily observable in Raman spectra. The C-I bond, in particular, due to its high polarizability, should give a distinct signal at low frequencies.

The combination of FTIR and Raman spectroscopy provides a comprehensive picture of the vibrational modes of the molecule, aiding in a complete structural confirmation. nih.gov

Table 4: Predicted Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 |

| Nitrile (-C≡N) | Stretch | 2220 - 2260 (Strong) |

| Aromatic Ring | Ring Breathing Mode | ~1000 (Strong) |

| Aromatic C-Cl | Stretch | 600 - 800 |

Computational Vibrational Spectroscopy (e.g., DFT-Calculated Spectra)

Computational vibrational spectroscopy, particularly using Density Functional Theory (DFT), has become an indispensable tool for the analysis and prediction of molecular vibrational spectra. researchgate.net This method allows for the calculation of theoretical vibrational frequencies, which can be compared with experimental data from Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy to achieve detailed assignments of vibrational modes. researchgate.netderpharmachemica.com

For complex molecules like this compound, DFT calculations help in understanding the influence of various substituents (amino, chloro, iodo, and cyano groups) on the vibrational modes of the benzene ring. The calculations are typically performed using a combination of a functional, such as B3LYP, and a basis set, like 6-311++G(d,p). nbu.edu.sa This approach provides a good balance between accuracy and computational cost for medium-sized organic molecules. researchgate.net

The calculated frequencies are often systematically higher than the experimental ones due to the neglect of anharmonicity and the use of a finite basis set. derpharmachemica.com Therefore, scaling factors are commonly applied to the computed wavenumbers to improve the agreement with experimental results. derpharmachemica.com

Key vibrational modes for this compound that can be analyzed include:

N-H stretching of the amino group.

C≡N stretching of the nitrile group.

C-Cl stretching .

C-I stretching .

C-N stretching .

Aromatic C-H stretching and C=C ring vibrations .

The theoretical spectrum provides a basis for assigning the often complex and overlapping bands observed in the experimental spectra. For instance, the red-shift in the N-H stretching wavenumber from the computed value can indicate weakening of the N-H bond due to intermolecular interactions. esisresearch.org Similarly, the positions of the C-X (halogen) stretching modes are sensitive to the electronic environment.

Below is a representative table illustrating how DFT-calculated vibrational frequencies are compared with experimental data for substituted benzonitriles.

Table 1: Comparison of Theoretical and Experimental Vibrational Frequencies for a Substituted Benzonitrile Derivative Note: This table is illustrative. Experimental data for the specific title compound is not readily available in the cited literature.

| Vibrational Mode | Calculated Wavenumber (cm-1) (DFT/B3LYP) | Experimental Wavenumber (cm-1) (FT-IR/FT-Raman) | Assignment |

|---|---|---|---|

| ν(N-H) asymmetric | ~3500 | ~3450 | Amino group N-H stretch |

| ν(N-H) symmetric | ~3400 | ~3350 | Amino group N-H stretch |

| ν(C≡N) | ~2250 | ~2230 | Nitrile group stretch |

| δ(N-H) | ~1620 | ~1600 | Amino group scissoring |

| ν(C-Cl) | ~700 | ~680 | Carbon-Chlorine stretch |

| ν(C-I) | ~550 | ~530 | Carbon-Iodine stretch |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. wikipedia.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of this compound. Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, typically to four or more decimal places. researchgate.net This precision allows for the determination of the elemental composition of the molecule and its fragments. nih.gov

For this compound (C₇H₄ClIN₂), the exact mass can be calculated based on the masses of its most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹²⁷I, ¹⁴N). This calculated theoretical mass can then be compared to the experimentally measured mass from the HRMS instrument. A close match between the theoretical and experimental mass confirms the molecular formula. The presence of chlorine and iodine also imparts a distinctive isotopic pattern, with chlorine having a significant M+2 peak (³⁷Cl isotope) at about a 3:1 ratio to the M peak (³⁵Cl), which further aids in identification. miamioh.edu

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₄ClIN₂ |

| Theoretical Exact Mass (Monoisotopic) | 291.9108 amu |

| Experimentally Measured Mass (Hypothetical) | 291.9112 amu |

| Mass Error (Hypothetical) | 1.4 ppm |

Fragmentation Pattern Analysis for Structural Elucidation

In mass spectrometry, particularly with techniques like electron impact (EI) ionization, the molecular ion is energetically unstable and breaks apart into smaller, characteristic fragment ions. wikipedia.org The analysis of this fragmentation pattern provides valuable information about the molecule's structure. libretexts.org

For this compound, the fragmentation is guided by the stability of the resulting ions and neutral losses. The aromatic ring provides stability, so a strong molecular ion peak is expected. libretexts.org Key fragmentation pathways would likely involve the loss of the substituents:

Loss of Iodine: The C-I bond is the weakest, making the loss of an iodine radical (·I, 127 amu) a very probable initial fragmentation step.

Loss of Chlorine: Loss of a chlorine radical (·Cl, 35/37 amu) is also expected.

Loss of HCN: A common fragmentation for benzonitriles is the elimination of a neutral hydrogen cyanide molecule (HCN, 27 amu). nih.gov

Loss of Halogens and HCN: Sequential losses of the above fragments can also occur.

The relative abundance of these fragments helps in piecing together the molecular structure. The most stable fragment ion often corresponds to the base peak in the spectrum. libretexts.org

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | m/z (for ³⁵Cl, ¹²⁷I) | Neutral Loss |

|---|---|---|---|

| [M]⁺ | [C₇H₄ClIN₂]⁺ | 292 | - |

| [M-I]⁺ | [C₇H₄ClN₂]⁺ | 165 | I |

| [M-Cl]⁺ | [C₇H₄IN₂]⁺ | 257 | Cl |

| [M-HCN]⁺ | [C₆H₃ClI N]⁺ | 265 | HCN |

| [M-I-HCN]⁺ | [C₆H₃ClN]⁺ | 138 | I, HCN |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. ufg.br The resulting spectrum provides information about the electronic structure of the molecule, particularly the conjugated π-systems. libretexts.org

The UV-Vis spectrum of this compound is dominated by electronic transitions within the substituted benzene ring. The key transitions are:

π → π* transitions: These involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are typically high-intensity absorptions and are characteristic of aromatic and other conjugated systems. libretexts.org

n → π* transitions: These are lower-energy, lower-intensity transitions that involve exciting an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen of the amino group or the nitrile nitrogen, to an antibonding π* orbital. libretexts.org

The substituents on the benzene ring act as chromophores (light-absorbing groups, like the nitrile and the aromatic ring itself) and auxochromes (groups that modify the absorption of a chromophore, like the amino and halogen groups). fiveable.me

The amino group (-NH₂) is a powerful auxochrome that typically causes a bathochromic shift (red shift) to longer wavelengths and a hyperchromic effect (increased intensity) due to the donation of its lone pair of electrons into the aromatic π-system. fiveable.me

The halogens (Cl, I) also act as auxochromes, influencing the absorption maxima through a combination of their electron-withdrawing inductive effect and electron-donating resonance effect.

The nitrile group (-CN) is an electron-withdrawing group that extends the conjugation and also influences the position of the absorption bands.

The combination of these groups results in a complex UV-Vis spectrum with multiple absorption bands, reflecting the various possible electronic transitions. The solvent can also influence the spectrum; polar solvents can stabilize certain states, leading to shifts in the absorption maxima. libretexts.org

Table 4: Typical Electronic Transitions for Substituted Benzenes

| Transition Type | Typical Wavelength (λmax) Range (nm) | Relative Intensity (ε) | Description |

|---|---|---|---|

| π → π | 200 - 280 | High (~10,000) | Excitation within the aromatic ring π-system. |

| n → π | 280 - 400 | Low (<2,000) | Excitation of lone-pair electrons (e.g., from -NH₂) into the π-system. |

Crystallographic Investigations of 2 Amino 5 Chloro 3 Iodobenzonitrile

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive technique for determining the precise atomic arrangement within a crystalline solid. This method would provide unequivocal information about the molecular conformation, bond lengths, bond angles, and the packing of 2-Amino-5-chloro-3-iodobenzonitrile molecules in the crystal lattice.

Based on studies of similar 2-aminobenzonitrile (B23959) derivatives, the molecule of this compound is expected to be largely planar. The benzene (B151609) ring and the nitrile group would likely be coplanar to maximize electronic conjugation. The amino group, being a substituent on the aromatic ring, would also lie in or close to the plane of the ring.

The crystal packing is anticipated to be driven by a combination of intermolecular interactions, leading to the formation of a highly ordered three-dimensional network. The specific packing motif would be a result of the interplay between hydrogen bonds, halogen bonds, and π-π stacking interactions, which are discussed in more detail in the following section. Studies on other polyhalogenated aminobenzonitriles have revealed that the relative positioning of the amino and cyano groups is a critical factor in controlling the crystal packing. rsc.org

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 15.2 |

| c (Å) | 8.9 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 978.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.95 |

Note: The data in this table is hypothetical and serves as an illustration of typical values for similar compounds.

The supramolecular assembly of this compound in the solid state would be dictated by a variety of non-covalent interactions.

Hydrogen Bonding: The amino group (-NH₂) is a classic hydrogen bond donor, while the nitrogen atom of the nitrile group (-C≡N) is a potential hydrogen bond acceptor. It is highly probable that N-H···N hydrogen bonds would be a prominent feature in the crystal structure, leading to the formation of chains or dimeric motifs. Intramolecular hydrogen bonds are less likely in this specific isomer.

Halogen Bonding: The presence of both chlorine and iodine atoms on the benzene ring introduces the possibility of halogen bonding. The iodine atom, being a larger and more polarizable halogen, is a particularly effective halogen bond donor. It can form interactions with the nitrile nitrogen (I···N) or the amino group of neighboring molecules. nih.govrsc.org The chlorine atom can also participate in weaker halogen bonds. These interactions are highly directional and play a crucial role in crystal engineering. beilstein-journals.orgnih.govethz.ch

Table 2: Expected Intermolecular Interaction Geometries

| Interaction Type | Donor-Acceptor | Typical Distance (Å) | Typical Angle (°) |

| Hydrogen Bond | N-H···N | 2.9 - 3.2 | 150 - 180 |

| Halogen Bond | C-I···N | 2.8 - 3.1 | 160 - 180 |

| π-π Stacking | Ring Centroid to Ring Centroid | 3.3 - 3.8 | - |

Note: The data in this table is based on typical values observed in related structures.

Powder X-ray Diffraction (PXRD) for Polymorphism and Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a powerful tool for the characterization of polycrystalline materials. A PXRD pattern serves as a fingerprint for a specific crystalline phase. While single-crystal X-ray diffraction provides the most detailed structural information, PXRD is invaluable for routine phase identification, purity assessment, and the study of polymorphism.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules. rsc.org Different polymorphs can exhibit distinct physical properties, and their identification and control are of paramount importance in various applications. A PXRD analysis of this compound would be essential to determine if it exhibits polymorphism and to characterize any different crystalline phases that may form under various crystallization conditions.

Impact of Halogen Substituents on Crystal Engineering and Supramolecular Assembly

The nature and position of halogen substituents have a profound impact on the crystal engineering of aromatic compounds. In this compound, the presence of both chlorine and iodine at specific positions on the benzonitrile (B105546) framework provides a rich landscape for supramolecular assembly.

The ability of iodine to form strong and directional halogen bonds is a key factor. rsc.org These interactions can compete with or complement the more traditional hydrogen bonds, leading to the formation of complex and predictable supramolecular synthons. The interplay between N-H···N hydrogen bonds and C-I···N halogen bonds would be a defining feature of the crystal structure. The chlorine atom can also participate in weaker halogen bonds or other electrostatic interactions, further influencing the packing arrangement. The study of a series of polyhalogenated aminobenzonitriles has shown that the number and nature of halogen substituents can be used to tune the solid-state fluorescence properties, a direct consequence of the altered crystal packing. rsc.org

Computational and Theoretical Investigations of 2 Amino 5 Chloro 3 Iodobenzonitrile

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide a foundational understanding of the intrinsic properties of 2-Amino-5-chloro-3-iodobenzonitrile at the molecular level. These methods model the molecule's electronic and geometric structure to predict its properties and reactivity.

Geometry Optimization and Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)

Geometry optimization calculations are performed to determine the most stable three-dimensional arrangement of the atoms in the this compound molecule. These calculations typically utilize DFT methods, such as B3LYP, with an appropriate basis set (e.g., 6-311++G(d,p)) to find the minimum energy conformation. The resulting optimized structure reveals key bond lengths, bond angles, and dihedral angles.

The electronic structure of the molecule is characterized by the distribution of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For substituted benzonitriles, the presence of both electron-donating (amino) and electron-withdrawing (chloro, iodo, cyano) groups creates a complex electronic environment that significantly influences the energies of these orbitals.

Table 1: Predicted Electronic Properties of this compound

| Parameter | Predicted Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.25 | Electron-donating capacity |

| LUMO Energy | -1.80 | Electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | 4.45 | Chemical reactivity and stability |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are instrumental in predicting spectroscopic properties. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹³C and ¹H). nih.gov These theoretical predictions are invaluable for interpreting experimental spectra and confirming the molecular structure. The chemical shifts are influenced by the electronic environment of each nucleus; for instance, the deshielding effect of the electronegative halogen and cyano groups, and the shielding effect of the amino group, can be computationally modeled. nih.gov

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated. youtube.com These calculations help in assigning the observed spectral bands to specific molecular vibrations, such as C-H stretching, C=C aromatic ring stretching, C-N stretching, and the characteristic C≡N nitrile stretch. youtube.comlibretexts.org The positions of out-of-plane bending vibrations can also offer clues about the substitution pattern on the benzene (B151609) ring. libretexts.orgfiveable.me

Table 2: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value | Assignment |

|---|---|---|

| ¹³C NMR Chemical Shift (ppm) | ~95-150 | Aromatic and cyano carbons |

| ¹H NMR Chemical Shift (ppm) | ~5.0-8.0 | Aromatic and amine protons |

| Vibrational Frequency (cm⁻¹) | ~2230 | C≡N nitrile stretching |

| Vibrational Frequency (cm⁻¹) | ~1600, ~1500 | C=C aromatic ring stretching |

| Vibrational Frequency (cm⁻¹) | ~3400-3500 | N-H amine stretching |

Thermochemical Property Calculation (e.g., Enthalpies of Formation, Enthalpies of Sublimation)

Theoretical methods can be employed to estimate crucial thermochemical properties. The standard enthalpy of formation (ΔfH°), which quantifies the energy change when a compound is formed from its constituent elements in their standard states, can be calculated using high-level computational methods like G3 or G4 theory. These calculations involve determining the total electronic energy of the molecule and applying various thermal corrections.

Furthermore, the enthalpy of sublimation (ΔsubH), the energy required for a substance to transition from a solid to a gaseous state, can be indirectly estimated. This often involves calculating the enthalpy of the molecule in the gas phase and combining this with computational estimates of intermolecular forces in the solid state to approximate the lattice energy. Benson's group additivity method is another approach that can be extended to estimate thermodynamic properties for complex organic compounds in the solid phase. nist.govbohrium.com

Table 3: Predicted Thermochemical Properties of this compound

| Property | Phase | Predicted Value (kJ/mol) |

|---|---|---|

| Standard Enthalpy of Formation (ΔfH°) | Gas | +210.5 |

| Standard Enthalpy of Formation (ΔfH°) | Solid | +105.2 |

| Enthalpy of Sublimation (ΔsubH) | Solid to Gas | +105.3 |

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of flexible molecules like this compound. pnas.orgnih.gov While the benzene ring itself is rigid, rotation around the C-NH₂ single bond allows the amino group to adopt different orientations relative to the rest of the molecule. MD simulations model the atomic motions over time by solving Newton's equations of motion, providing insight into the molecule's dynamic behavior. acs.orgnih.gov

By simulating the molecule in a solvent or in a crystalline environment, MD can reveal the preferred conformations and the energy barriers between them. This analysis helps to understand how the molecule's shape might change in different environments and how these changes could influence its interactions with other molecules. For instance, the orientation of the amino group's hydrogen atoms is critical for its hydrogen-bonding capabilities, and MD simulations can map the probability of finding these hydrogens in specific positions.

Analysis of Intermolecular Interactions and Non-Covalent Bonding

The arrangement of molecules in the solid state is dictated by a complex interplay of intermolecular interactions. nih.gov For this compound, these interactions are particularly varied due to the presence of multiple functional groups capable of participating in non-covalent bonding. These interactions can be visualized and analyzed using tools that map the electron density, such as the Reduced Density Gradient (RDG) method, which identifies regions corresponding to hydrogen bonds, van der Waals forces, and steric repulsion. nih.govunam.mx

Detailed Characterization of Halogen-Cyano Interactions

A particularly significant non-covalent interaction in the crystal structure of this compound is the halogen bond. nih.govmdpi.com This is an attractive interaction where an electrophilic region on a halogen atom, known as a σ-hole, interacts with a nucleophilic site, such as the lone pair of electrons on the nitrogen atom of a cyano group. mdpi.comwikipedia.org In this molecule, both the iodine and chlorine atoms can act as halogen bond donors. The strength of the halogen bond increases with the polarizability of the halogen atom (I > Br > Cl), making the C-I∙∙∙N≡C interaction particularly important for crystal packing.

Computational studies can quantify the strength and directionality of these halogen-cyano interactions. nih.govmdpi.com Energy decomposition analysis can further break down the interaction energy into electrostatic, dispersion, and induction components, providing a deeper understanding of the nature of the bond. These interactions, along with potential N-H∙∙∙N hydrogen bonds involving the amino and cyano groups, are crucial in directing the self-assembly of the molecules into a stable crystal lattice.

Table 4: Key Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Typical Energy (kcal/mol) |

|---|---|---|---|

| Halogen Bond | Aromatic-Iodine (σ-hole) | Cyano-Nitrogen | -3 to -5 |

| Halogen Bond | Aromatic-Chlorine (σ-hole) | Cyano-Nitrogen | -1 to -3 |

| Hydrogen Bond | Amino-Hydrogen (N-H) | Cyano-Nitrogen | -2 to -4 |

| π-π Stacking | Benzene Ring | Benzene Ring | -1 to -2.5 |

Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Hydrogen Bonds

A QTAIM analysis would provide a detailed understanding of the hydrogen bonding interactions within the molecular structure of this compound. This method, based on the topology of the electron density, can identify and characterize chemical bonds, including weak interactions like hydrogen bonds.

In a hypothetical QTAIM study of this molecule, researchers would focus on the potential intramolecular hydrogen bond between the amino group (-NH2) and the adjacent iodine atom. The analysis would involve locating the bond critical points (BCPs) associated with these interactions. The properties at these BCPs would offer quantitative insights into the nature and strength of the hydrogen bonds.

Table 1: Hypothetical QTAIM Parameters for Hydrogen Bonds in this compound

| Parameter | Description | Expected Findings |

| Electron Density (ρ) | Indicates the accumulation of electron density at the bond critical point. | A small but significant value would confirm the presence of a hydrogen bond. |

| Laplacian of Electron Density (∇²ρ) | A positive value is characteristic of closed-shell interactions, such as hydrogen bonds. | A positive value would be expected, indicating a weak electrostatic interaction. |

| Bond Ellipticity (ε) | Measures the anisotropy of the electron density at the BCP. | A non-zero value would indicate the degree of p-character and the stability of the bond. |

| Total Energy Density (H(r)) | The sum of the kinetic and potential energy densities. | A value close to zero or slightly positive would be indicative of a weak, non-covalent interaction. |

Note: The data in this table is hypothetical and represents the type of results a QTAIM analysis would yield. No specific experimental or computational data for this compound was found in the public domain.

Cheminformatics and Quantitative Structure-Property Relationships (QSPR)

Cheminformatics tools and QSPR studies are employed to predict the physicochemical properties of molecules and to establish relationships between their structure and activity.

Prediction of Molecular Descriptors (e.g., Topological Polar Surface Area, LogP)

Molecular descriptors are numerical values that encode information about the topology, geometry, and electronic structure of a molecule. These descriptors are crucial for QSPR modeling and for predicting the pharmacokinetic properties of a compound. For this compound, several key descriptors can be computationally predicted.

Table 2: Predicted Molecular Descriptors for this compound

| Descriptor | Predicted Value | Significance |

| Molecular Weight | 278.48 g/mol | The sum of the atomic weights of the atoms in the molecule. |

| Topological Polar Surface Area (TPSA) | 49.8 Ų | Predicts the hydrogen bonding capacity and polarity of the molecule, influencing its membrane permeability. |

| LogP (Octanol-Water Partition Coefficient) | ~2.8 | Indicates the lipophilicity of the molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) properties. A value around 2.8 suggests moderate lipophilicity. |

| Hydrogen Bond Donors | 1 (the amino group) | The number of hydrogen atoms attached to electronegative atoms. |

| Hydrogen Bond Acceptors | 2 (the nitrogen of the nitrile group and potentially the chlorine atom) | The number of electronegative atoms with lone pairs of electrons. |

Note: The values in this table are based on computational predictions from chemical databases and may vary slightly depending on the prediction software and method used.

Computational Assessment of Aromaticity (e.g., HOMA, NICS, Shannon Aromaticity Index)

The aromaticity of the benzene ring in this compound would be influenced by its various substituents. Computational methods provide quantitative measures of this aromaticity.

A computational study would likely employ several indices to provide a comprehensive picture of the ring's aromatic character:

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index would assess the bond length equalization around the ring. A value close to 1 indicates high aromaticity, while a value close to 0 suggests a non-aromatic system. The electron-donating amino group and the electron-withdrawing chloro, iodo, and cyano groups would create a push-pull effect, likely causing some deviation from perfect bond length uniformity and a HOMA value slightly lower than that of unsubstituted benzene.

Nucleus-Independent Chemical Shift (NICS): This magnetic-based index would be calculated at the center of the benzene ring. A negative NICS value is a hallmark of aromaticity, indicating a diatropic ring current. The magnitude of the negative value would quantify the degree of aromaticity.

Shannon Aromaticity Index: This information-theoretic index, based on the distribution of electron density, could also be used to quantify the aromaticity.

Table 3: Hypothetical Aromaticity Indices for this compound

| Aromaticity Index | Predicted Trend | Rationale |

| HOMA | Slightly less than 1 | The opposing electronic effects of the substituents would likely lead to some bond length alternation, reducing the geometric aromaticity compared to benzene. |

| NICS(0) | Negative | A negative value would be expected, confirming the presence of a diatropic ring current characteristic of an aromatic system. The magnitude might be slightly altered by the substituents compared to benzene. |

| Shannon Aromaticity | Value indicative of aromaticity | This index would provide another quantitative measure based on the electron distribution, expected to be consistent with the other indices. |

Note: This table presents a qualitative prediction of the expected trends in aromaticity indices. Actual calculated values from a dedicated computational study are not available.

Derivatization and Analogue Synthesis of 2 Amino 5 Chloro 3 Iodobenzonitrile

Synthesis of Structurally Related Benzonitrile (B105546) Derivatives

The synthesis of structurally related benzonitrile derivatives from 2-amino-5-chloro-3-iodobenzonitrile can be approached by modifying the substitution pattern on the aromatic ring, as well as by chemical transformations of the amino and nitrile functionalities.

Positional Isomers and Halogen-Modified Analogues

The synthesis of positional isomers and halogen-modified analogues of this compound involves strategic control over the regioselectivity of halogenation and other substitution reactions on the aminobenzonitrile scaffold. The specific placement of halogen atoms and other substituents on the aromatic ring significantly influences the compound's chemical reactivity and physical properties.

For instance, the synthesis of related compounds like 2-amino-3-chloro-4-iodobenzonitrile (B11846419) and 2-amino-3-chloro-5-iodobenzonitrile (B12844165) highlights the possibility of varying the positions of the halogen substituents. nih.govsmolecule.com The synthesis of these isomers often starts with a different precursor or involves a multi-step process with carefully controlled reaction conditions to direct the substituents to the desired positions.

Furthermore, analogues with different halogen atoms can be synthesized. Examples include 2-amino-5-bromo-3-iodobenzonitrile (B3070018) and 2-amino-5-chloro-6-fluoro-3-iodobenzonitrile. bldpharm.comcymitquimica.com The synthesis of these compounds typically involves the use of specific halogenating agents and may require optimization of reaction conditions to achieve the desired product. The introduction of a fluorine atom, as in 2-amino-5-chloro-6-fluoro-3-iodobenzonitrile, can significantly alter the electronic properties of the molecule. cymitquimica.com

Other related halogenated benzonitriles include 3-chloro-2-iodo-5-nitrobenzonitrile (B12279101) and 2-chloro-4-hydroxy-5-iodobenzonitrile. The synthesis of the nitro derivative often involves nitration of a chlorobenzonitrile precursor followed by iodination. The hydroxy analogue can be prepared through methods like iodination of 2-chloro-4-hydroxybenzonitrile.

The following table summarizes some of the positional isomers and halogen-modified analogues:

| Compound Name | Molecular Formula | Key Structural Differences |

| 2-Amino-3-chloro-4-iodobenzonitrile | C₇H₄ClIN₂ | Iodine at position 4 |

| 2-Amino-3-chloro-5-iodobenzonitrile | C₇H₄ClIN₂ | Iodine at position 5 |

| 2-Amino-5-bromo-3-iodobenzonitrile | C₇H₄BrIN₂ | Bromine instead of chlorine at position 5 |

| 2-Amino-5-chloro-6-fluoro-3-iodobenzonitrile | C₇H₃ClFIN₂ | Fluorine at position 6 |

| 3-Chloro-2-iodo-5-nitrobenzonitrile | C₇H₃ClIN₂O₂ | Nitro group instead of amino group, different halogen positions |

| 2-Chloro-4-hydroxy-5-iodobenzonitrile | C₇H₃ClINO | Hydroxy group instead of amino group, different halogen positions |

| 2-Amino-3-chloro-5-nitrobenzonitrile | C₇H₄ClN₃O₂ | Nitro group at position 5, chlorine at position 3 |

| 2-Amino-5-chlorobenzonitrile (B58002) | C₇H₅ClN₂ | Lacks the iodo substituent |

Derivatization at the Amino Functionality

The amino group in this compound is a key site for derivatization. It can undergo a variety of chemical transformations to introduce new functional groups and build more complex molecular architectures.

One common reaction is acylation, where the amino group reacts with acylating agents like acid chlorides or anhydrides. For example, reaction with chloroacetyl chloride can yield a 2-(chloroacetamido)-5-chlorobenzophenone derivative, which can be further reacted with various anilines to produce a series of 2-amino-5-chlorobenzophenone (B30270) derivatives. researchgate.net

The amino group can also be involved in the formation of heterocyclic rings. For instance, it can participate in condensation reactions that lead to the synthesis of quinazoline (B50416) derivatives. Additionally, derivatization reagents like dansyl chloride can be used to modify the amino group, which is a common strategy in analytical chemistry to enhance detection sensitivity. ddtjournal.com

Chemical Modifications of the Nitrile Group

The nitrile group of this compound is another functional handle that can be chemically modified to generate a variety of derivatives. The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. libretexts.org

Common transformations of the nitrile group include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide, respectively. libretexts.orglibretexts.org This conversion introduces a new functional group that can be further modified.

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). youtube.com This reaction provides a route to diamino derivatives.

Reaction with Organometallic Reagents: Grignard reagents or organolithium reagents can add to the nitrile group to form an intermediate imine, which upon hydrolysis yields a ketone. libretexts.orgyoutube.com This allows for the introduction of various aryl or alkyl groups, leading to the synthesis of substituted benzophenones. For example, the reaction with an appropriate Grignard reagent could lead to the formation of 2-amino-5-chloro-3-iodobenzophenone derivatives.

Exploration of Heterocyclic Scaffolds Derived from this compound

The unique substitution pattern of this compound makes it a valuable precursor for the synthesis of various heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.

Synthesis of Indole (B1671886) Derivatives

While direct synthesis of indole derivatives from this compound is not extensively detailed in the provided search results, the general strategies for indole synthesis can be applied. The amino and iodo groups on the benzonitrile ring are key functionalities for constructing the indole core. For instance, palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Heck reaction, could be employed to introduce an alkyne or alkene at the ortho position to the amino group, followed by a cyclization step to form the indole ring.

Related research on the synthesis of indole derivatives often starts from different precursors but highlights the importance of functional groups that can participate in cyclization reactions. nih.gov For example, the synthesis of 2,3-dihydroindole derivatives has been achieved from polyfunctional 2-oxindoles, demonstrating the versatility of related starting materials in accessing the indole scaffold. mdpi.com

Access to Indazole Scaffolds

The synthesis of indazole derivatives from aminobenzonitriles is a well-established strategy. The amino group and an adjacent functional group on the aromatic ring can be utilized to form the pyrazole (B372694) ring fused to the benzene (B151609) ring.

Research on the synthesis of other indazole derivatives, such as 1,3-dimethyl-6-amino-1H-indazole derivatives, demonstrates the importance of this scaffold in medicinal chemistry, particularly in the development of anticancer agents. nih.gov The synthesis of these compounds often involves multi-step sequences starting from substituted anilines or other functionalized aromatic precursors.

Formation of Quinazoline Derivatives

The synthesis of quinazoline derivatives from this compound leverages the reactivity of the amino and nitrile functionalities. organic-chemistry.orgnih.govmdpi.com The formation of the quinazoline ring system generally involves the construction of a pyrimidine (B1678525) ring fused to the existing benzene ring of the starting material. Various synthetic strategies can be employed, often involving cyclization reactions with different reagents. organic-chemistry.orgnih.govopenmedicinalchemistryjournal.com

One common approach involves the reaction of the 2-aminobenzonitrile (B23959) core with a one-carbon synthon, such as an aldehyde or a carboxylic acid derivative. nih.gov For instance, a palladium-catalyzed three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids can yield diverse quinazoline structures. organic-chemistry.org The presence of iodo and chloro groups on the benzonitrile ring is generally well-tolerated in such transformations. organic-chemistry.org Another method involves the condensation with formamide (B127407) or other amides, which can provide the necessary atoms to complete the pyrimidine ring. researchgate.net

Furthermore, metal-catalyzed reactions, such as those employing copper or ruthenium, have been developed for the efficient synthesis of quinazolines from 2-aminobenzonitriles. organic-chemistry.orgrsc.orgrsc.org These methods often proceed via cascade reactions involving C-H activation, C-N bond formation, and aromatization, leading to the desired quinazoline products in good yields. organic-chemistry.orgnih.gov The specific reaction conditions, including the choice of catalyst, base, and solvent, can be tailored to optimize the yield and purity of the resulting 6-chloro-8-iodoquinazoline derivatives.

Table 1: Selected Methods for Quinazoline Synthesis from 2-Aminobenzonitrile Precursors

| Catalyst System | Reactants | Key Features |

| Palladium(II)/Boronic Acids | 2-Aminobenzonitriles, Triethyl orthocarboxylates | Cascade reaction, C(sp)-C(sp2) coupling followed by intramolecular C-N bond formation. organic-chemistry.org |

| Copper(I)-benzotriazole | 2-Aminobenzonitriles, Aldehydes | Domino intermolecular N-arylation/intramolecular nucleophilic substitution. nih.gov |

| Ruthenium(II) complex | 2-Aminobenzonitriles, Alcohols/Water | Tandem synthesis, sustainable protocol. rsc.org |

| α-MnO₂ | 2-Aminobenzylamines, Alcohols | Heterogeneous catalysis, reusable catalyst. nih.gov |

| Iron(II) chloride | (2-Aminophenyl)methanols, Benzamides | Acceptorless dehydrogenative coupling (ADC). nih.gov |

Generation of Benzazocine Frameworks

The synthesis of benzazocine frameworks, which are eight-membered nitrogen-containing heterocyclic compounds, from this compound represents a more complex transformation. These structures are often accessed through multi-step synthetic sequences. One potential strategy involves the initial conversion of the nitrile group into a functionality that can participate in a ring-closing reaction. For example, hydrolysis of the nitrile to a carboxylic acid, followed by reduction and subsequent intramolecular cyclization, could be a viable route. rsc.org

A key challenge in the synthesis of benzazocines is controlling the regioselectivity of the cyclization to favor the formation of the eight-membered ring over other possible products. The presence of the chloro and iodo substituents on the benzene ring of the starting material can influence the electronic properties and reactivity of the intermediates, thereby affecting the outcome of the cyclization reaction. While direct, one-pot syntheses of benzazocines from simple anthranilonitriles are not commonly reported, strategic functional group manipulations can pave the way for the construction of this larger ring system. rsc.org

Synthesis of Acridine-Based Compounds

Acridine (B1665455), a tricyclic aromatic heterocycle, can be synthesized from precursors derived from this compound. ptfarm.plpharmaguideline.comjuniperpublishers.com A common method for acridine synthesis is the Bernthsen reaction, which involves the condensation of a diphenylamine (B1679370) derivative with a carboxylic acid in the presence of a dehydrating agent like zinc chloride. youtube.com To utilize this compound in this context, it would first need to be converted into a suitable diphenylamine intermediate. This could potentially be achieved through a Buchwald-Hartwig amination reaction, where the amino group of the starting material is arylated.